molecular formula C7H3Br2ClO3 B12467020 2,4-Dibromo-6-chloro-3-hydroxybenzoic acid

2,4-Dibromo-6-chloro-3-hydroxybenzoic acid

Cat. No.: B12467020
M. Wt: 330.36 g/mol
InChI Key: ZRHDNVDYZWTNMT-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-chloro-3-hydroxybenzoic acid is an organic compound with the molecular formula C7H3Br2ClO3. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and hydroxyl groups on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-chloro-3-hydroxybenzoic acid typically involves the bromination and chlorination of 3-hydroxybenzoic acid. The process can be summarized as follows:

    Bromination: 3-Hydroxybenzoic acid is treated with bromine in the presence of a catalyst, such as iron(III) bromide, to introduce bromine atoms at the 2 and 4 positions of the benzene ring.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce a chlorine atom at the 6 position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-chloro-3-hydroxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 2,4-Dibromo-6-chlorobenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms and form simpler derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Products with different functional groups replacing the bromine and chlorine atoms.

    Oxidation: 2,4-Dibromo-6-chlorobenzoic acid.

    Reduction: Derivatives with fewer halogen atoms.

Scientific Research Applications

2,4-Dibromo-6-chloro-3-hydroxybenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drugs with antimicrobial and anticancer properties.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Analytical Chemistry: The compound is employed as a standard or reagent in various analytical techniques.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-chloro-3-hydroxybenzoic acid depends on its application. In medicinal chemistry, the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tribromo-3-hydroxybenzoic acid: Similar structure but with an additional bromine atom.

    2,4-Dibromo-3-hydroxybenzoic acid: Lacks the chlorine atom at the 6 position.

    2,4-Dichloro-3-hydroxybenzoic acid: Contains chlorine atoms instead of bromine.

Uniqueness

2,4-Dibromo-6-chloro-3-hydroxybenzoic acid is unique due to the specific arrangement of bromine, chlorine, and hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C7H3Br2ClO3

Molecular Weight

330.36 g/mol

IUPAC Name

2,4-dibromo-6-chloro-3-hydroxybenzoic acid

InChI

InChI=1S/C7H3Br2ClO3/c8-2-1-3(10)4(7(12)13)5(9)6(2)11/h1,11H,(H,12,13)

InChI Key

ZRHDNVDYZWTNMT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)C(=O)O)Cl

Origin of Product

United States

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